3-(tert-Butyldimethylsilyl)oxy-2,2-dimethylhex-5-yn-1-ol
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Overview
Description
3-(tert-Butyldimethylsilyl)oxy-2,2-dimethylhex-5-yn-1-ol is an organic compound with the molecular formula C12H24OSi. It is a silyl ether derivative, commonly used in organic synthesis due to its stability and reactivity. The compound features a tert-butyldimethylsilyl (TBDMS) protecting group, which is often employed to protect hydroxyl groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyldimethylsilyl)oxy-2,2-dimethylhex-5-yn-1-ol typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reagents are added in a controlled manner, and the reaction mixture is continuously monitored for optimal results .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyldimethylsilyl)oxy-2,2-dimethylhex-5-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: PCC, DMP, and other oxidizing agents in solvents like dichloromethane.
Reduction: LiAlH4, NaBH4 in solvents like THF or ether.
Substitution: TBAF, HF in solvents like acetonitrile or THF.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various silyl ethers or other functionalized derivatives.
Scientific Research Applications
3-(tert-Butyldimethylsilyl)oxy-2,2-dimethylhex-5-yn-1-ol is widely used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Used in the synthesis of biologically active molecules and natural products.
Medicine: Plays a role in the development of pharmaceuticals by protecting sensitive hydroxyl groups during multi-step syntheses.
Industry: Employed in the production of specialty chemicals and materials[][6].
Mechanism of Action
The mechanism of action of 3-(tert-Butyldimethylsilyl)oxy-2,2-dimethylhex-5-yn-1-ol primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is crucial during multi-step syntheses, where selective deprotection can be achieved using specific reagents like TBAF .
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyldimethylsilyl)oxypropanol
- (tert-Butyldimethylsilyloxy)acetaldehyde
- 3-(tert-Butyldimethylsiloxy)propionaldehyde
Uniqueness
Compared to similar compounds, 3-(tert-Butyldimethylsilyl)oxy-2,2-dimethylhex-5-yn-1-ol offers unique advantages due to its specific structure:
- Stability : The TBDMS group provides exceptional stability under various reaction conditions.
- Reactivity : The compound’s reactivity can be finely tuned by selecting appropriate reagents and conditions.
- Versatility : Its ability to undergo multiple types of reactions makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
558437-65-3 |
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Molecular Formula |
C14H28O2Si |
Molecular Weight |
256.46 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethylhex-5-yn-1-ol |
InChI |
InChI=1S/C14H28O2Si/c1-9-10-12(14(5,6)11-15)16-17(7,8)13(2,3)4/h1,12,15H,10-11H2,2-8H3 |
InChI Key |
AKVLSMVYFVOCAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CC#C)C(C)(C)CO |
Origin of Product |
United States |
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